5-Amino-3,4-dimethylisoxazole chemical structure and properties

5-Amino-3,4-dimethylisoxazole chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 5-Amino-3,4-dimethylisoxazole for researchers, scientists, and professionals in drug development.

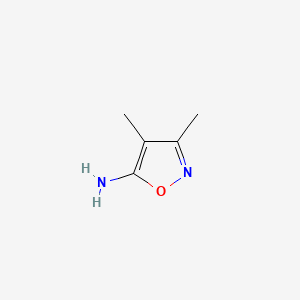

Chemical Structure and Identification

5-Amino-3,4-dimethylisoxazole is a heterocyclic organic compound featuring an isoxazole ring substituted with an amino group and two methyl groups.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3,4-dimethyl-1,2-oxazol-5-amine[1] |

| CAS Registry Number | 19947-75-2[1][2] |

| Molecular Formula | C₅H₈N₂O[1][2] |

| Molecular Weight | 112.13 g/mol [1] |

| InChI | InChI=1S/C5H8N2O/c1-3-4(2)7-8-5(3)6/h6H2,1-2H3[1] |

| InChIKey | PYNDWPFZDQONDV-UHFFFAOYSA-N[2] |

| SMILES | CC1=C(C)NOC1N |

| Synonyms | 5-Isoxazolamine, 3,4-dimethyl-; 3,4-Dimethylisoxazol-5-ylamine; 3,4-Dimethyl-5-aminoisoxazole[2] |

Physicochemical Properties

The physicochemical properties of 5-Amino-3,4-dimethylisoxazole are summarized in the table below, providing essential data for its handling, formulation, and analysis.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to cream crystals or powder | [3] |

| Melting Point | 116.0-123.0 °C | [3] |

| Boiling Point (Predicted) | 246.0 ± 35.0 °C | |

| Solubility | Soluble in polar solvents like DMSO and methanol.[4] | |

| pKa (Predicted) | 3.54 ± 0.10 | |

| LogP (Predicted) | 0.59 |

Synthesis and Experimental Protocols

A key application of 5-Amino-3,4-dimethylisoxazole lies in its role as a crucial intermediate in the synthesis of various pharmaceuticals.[4] A well-documented synthetic route involves the reaction of butene-2 with nitrosyl chloride.[5]

Experimental Protocol: Synthesis from Butene-2 and Nitrosyl Chloride

This protocol is based on the process described in US Patent 3,468,900.[5]

Objective: To synthesize 5-Amino-3,4-dimethylisoxazole.

Materials:

-

trans-Butene-2

-

Nitrosyl chloride

-

Chloroform

-

n-Hexane

-

Sodium cyanide

-

Methanol

-

Water

-

Benzene

Procedure:

-

Formation of the Nitrosochloride Addition Compound:

-

In a 250 ml round-bottom flask equipped with a stirrer and an addition tube, cool 5 ml of chloroform to -10°C in an ice-salt bath.

-

Add 11.2 g (0.2 mol) of trans-butene-2 over twenty minutes, maintaining the temperature at -10°C.

-

While keeping the temperature constant, add 6.6 g (0.1 mol) of nitrosyl chloride and stir the mixture at -10°C for an additional hour.

-

To the resulting suspension, add 60 ml of n-hexane and continue stirring at -10°C.

-

-

Reaction with Sodium Cyanide and Cyclization:

-

Prepare a solution of 7.35 g (0.15 mol) of sodium cyanide in 50 ml of methanol.

-

Add the previously prepared nitrosochloride addition compound suspension to the sodium cyanide solution.

-

Reflux the reaction mixture for 4 hours.

-

After refluxing, cool the mixture and filter to remove the precipitated sodium chloride.

-

-

Isolation and Purification:

-

Take the filtrate to dryness under reduced pressure.

-

Crystallize the remaining solid residue from water.

-

For further purification, recrystallize the crystalline product from benzene to obtain substantially pure 5-amino-3,4-dimethylisoxazole.

-

Expected Yield: Approximately 77.1% of the theoretical yield.[5]

Diagram 1: Synthesis Workflow of 5-Amino-3,4-dimethylisoxazole

Caption: Workflow for the synthesis of 5-Amino-3,4-dimethylisoxazole.

Biological and Pharmacological Significance

5-Amino-3,4-dimethylisoxazole serves as a key building block in the development of therapeutic agents, notably as a precursor to sulfamethoxazole and in the synthesis of endothelin receptor antagonists.

Precursor to Sulfonamide Antibiotics

This compound is a vital intermediate in the industrial synthesis of sulfamethoxazole, a widely used sulfonamide antibiotic. The amino group of 5-Amino-3,4-dimethylisoxazole is reacted with p-acetamidobenzenesulfonyl chloride to form the sulfonamide linkage characteristic of this class of drugs.

Role in Endothelin Receptor Antagonists

Derivatives of 5-Amino-3,4-dimethylisoxazole are integral to a class of endothelin-A (ETA) receptor antagonists.[6] Endothelin-1 is a potent vasoconstrictor, and its receptors are implicated in various cardiovascular diseases. Antagonists that block the ETA receptor can lead to vasodilation and are investigated for the treatment of conditions like pulmonary arterial hypertension.

Diagram 2: Role as a Building Block for an ETA Receptor Antagonist

References

- 1. 5-Amino-3,4-dimethylisoxazole | C5H8N2O | CID 88317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-3,4-dimethyl-isoxazole [webbook.nist.gov]

- 3. 5-Amino-3,4-dimethylisoxazole, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]

- 6. New non-peptide endothelin-A receptor antagonists: synthesis, biological properties, and structure-activity relationships of 5-(dimethylamino)-N-pyridyl-,-N-pyrimidinyl-,-N-pyridazinyl-, and -N-pyrazinyl-1-naphthalenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]